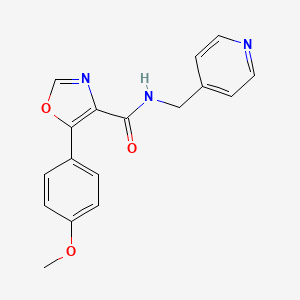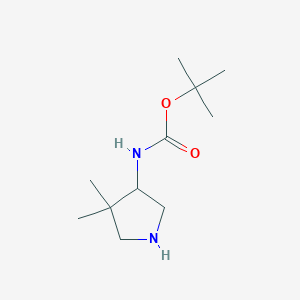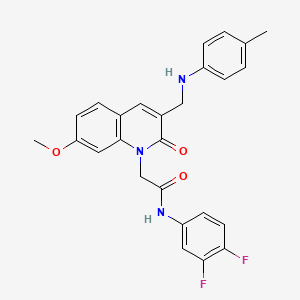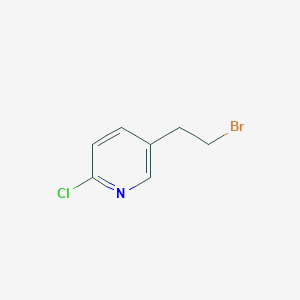![molecular formula C11H17N7OS B2388727 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide CAS No. 1001559-41-6](/img/structure/B2388727.png)
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide is a compound belonging to the class of organosulfur compounds. This compound combines multiple heterocyclic structures, including pyrazole and triazole rings, which are integral in conferring distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide typically involves the formation of the thioether linkage followed by hydrazide functionalization. One general synthetic route includes:
Preparation of the pyrazole and triazole intermediates.
Formation of the thioether bond by reacting these intermediates with a suitable thiol.
Introduction of the hydrazide group through reaction with acyl hydrazine under controlled conditions.
Industrial Production Methods
Industrial production can be scaled up through continuous flow synthesis methods that allow for precise control of reaction parameters. Optimized conditions such as temperature, pressure, and solvent choice are essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the sulfur or nitrogen-containing groups.
Reduction: : Reduction reactions can modify the triazole or pyrazole rings, potentially opening or reducing these structures under specific conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halides, alkylating agents, in the presence of suitable catalysts.
Major Products
Oxidized or reduced derivatives of the compound.
Substituted derivatives depending on the reagent and conditions used.
Scientific Research Applications
Chemistry: : Utilized in the synthesis of other heterocyclic compounds and as a precursor in organic synthesis.
Biology: : Investigated for its potential as an antimicrobial agent due to the activity of pyrazole and triazole moieties.
Medicine: : Explored for its potential use as an anti-cancer or anti-inflammatory agent due to its structural resemblance to known bioactive molecules.
Industry: : Used in the formulation of specialized coatings, polymers, and agricultural chemicals.
Mechanism of Action
The mechanism of action largely depends on the specific biological or chemical context in which the compound is used. Generally, the compound's activity may involve:
Molecular targets: : Enzymes or receptors in biological systems.
Pathways: : Modulation of signaling pathways critical in processes like inflammation or cell division.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: : Known for their antifungal and anti-inflammatory properties.
Pyrazole derivatives: : Used in various pharmaceutical applications for their anti-inflammatory and analgesic effects.
Thioether-containing compounds: : Utilized for their potential antimicrobial activities.
Uniqueness: : The combination of the pyrazole and triazole rings with the thioacetohydrazide moiety offers unique chemical properties and biological activities not commonly found in simpler analogs.
By bringing together these multiple functionalities, 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide stands out as a versatile and potentially valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-[[5-(1,5-dimethylpyrazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N7OS/c1-4-18-10(8-5-7(2)17(3)16-8)14-15-11(18)20-6-9(19)13-12/h5H,4,6,12H2,1-3H3,(H,13,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTOQHIXHCAPHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=NN(C(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)


![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)
![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)
![8-(4-benzylpiperazin-1-yl)-7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2388659.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)


